molecular formula C14H23NO4 B3962071 4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

Cat. No. B3962071
M. Wt: 269.34 g/mol
InChI Key: KRMTXYZCTHHDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid, commonly known as CXB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CXB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of CXB involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. CXB specifically inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, CXB reduces inflammation and pain.
Biochemical and Physiological Effects:
CXB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, CXB has been shown to have antipyretic effects by reducing fever. CXB has also been shown to have antiplatelet effects by inhibiting the aggregation of platelets, which can lead to blood clotting.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CXB in lab experiments is its well-documented mechanism of action. CXB has been extensively studied, and its effects on inflammation and pain have been well characterized. Additionally, CXB is readily available and relatively inexpensive compared to other anti-inflammatory drugs.
One limitation of using CXB in lab experiments is its potential for toxicity. Like all 4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acids, CXB can have adverse effects on the gastrointestinal, renal, and cardiovascular systems. Additionally, CXB has been shown to have cytotoxic effects on certain cell types.

Future Directions

There are a number of future directions for research on CXB. One area of interest is the potential for CXB to be used in the treatment of cancer. CXB has been shown to have cytotoxic effects on certain cancer cell lines, and further research is needed to determine its potential as an anticancer agent.
Another area of interest is the potential for CXB to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CXB has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these diseases.
Conclusion:
In conclusion, CXB is a chemical compound that has potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of a variety of conditions. While there are limitations to its use in lab experiments, further research is needed to explore its potential in areas such as cancer and neurodegenerative diseases.

Scientific Research Applications

CXB has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation and pain. CXB has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to cause inflammation. Additionally, CXB has been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system.

properties

IUPAC Name

4-(cyclohexylamino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c16-13(17)9-11(12-7-4-8-19-12)14(18)15-10-5-2-1-3-6-10/h10-12H,1-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMTXYZCTHHDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC(=O)O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 2
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 3
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 4
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 5
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(cyclohexylamino)-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

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